4-Oxoglutaramate

Description

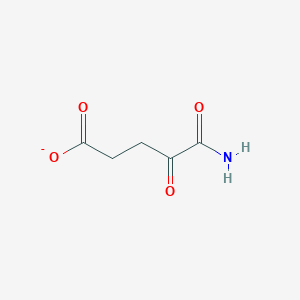

Structure

3D Structure

Properties

Molecular Formula |

C5H6NO4- |

|---|---|

Molecular Weight |

144.11 g/mol |

IUPAC Name |

5-amino-4,5-dioxopentanoate |

InChI |

InChI=1S/C5H7NO4/c6-5(10)3(7)1-2-4(8)9/h1-2H2,(H2,6,10)(H,8,9)/p-1 |

InChI Key |

UGKYJAWJZICPEX-UHFFFAOYSA-M |

SMILES |

C(CC(=O)[O-])C(=O)C(=O)N |

Canonical SMILES |

C(CC(=O)[O-])C(=O)C(=O)N |

Origin of Product |

United States |

Metabolic Pathways and Transformations of 4 Oxoglutaramate

Biosynthesis and Formation Mechanisms of 4-Oxoglutaramate

The generation of 4-Oxoglutaramate is intricately connected to the degradation of L-histidine, arising from a key intermediate in this pathway.

Origin within Histidine Catabolism Pathways

4-Oxoglutaramate emerges from the metabolic cascade of L-histidine degradation. uniumbioscience.comresearchgate.net This pathway is a significant route for the breakdown of histidine, allowing for the utilization of its carbon skeleton and the release of its nitrogen components.

Role as an Intermediate in Histidine Degradation

Within the multi-step process of histidine catabolism, 4-Oxoglutaramate functions as a transient chemical species. Its formation is a consequence of the transformation of an earlier intermediate in the pathway. uniumbioscience.comgenome.jp

Formation from 4-Imidazolone-5-propionic Acid

The direct precursor to 4-Oxoglutaramate is 4-Imidazolone-5-propionic acid (also known as imidazolone-5-propanoate). nih.govrcsb.orggenome.jp 4-Imidazolone-5-propionic acid is itself an intermediate in the histidine degradation pathway, formed from urocanic acid by the action of the enzyme urocanate hydratase. nih.govgenome.jp

Non-Enzymatic Hydrolysis Leading to 4-Oxoglutaramate

A primary mechanism for the formation of 4-Oxoglutaramate is the spontaneous, non-enzymatic hydrolysis of 4-Imidazolone-5-propionic acid. nih.govgenome.jpacs.org This decay process occurs without the direct involvement of an enzyme and leads to the opening of the imidazole (B134444) ring. nih.govgenome.jp The KEGG database indicates a reaction where 4-Imidazolone-5-propanoate reacts with water in a non-enzymatic fashion to produce 4-Oxoglutaramate, along with formate (B1220265) and ammonia (B1221849). acs.org

Spontaneous Oxidation Processes in Biological Systems

In addition to hydrolysis, 4-Oxoglutaramate can also be formed through the non-enzymatic oxidation of 4-Imidazolone-5-propionic acid. plos.org This spontaneous oxidation represents another route by which the intermediate is generated within biological systems.

Catabolism and Degradation of 4-Oxoglutaramate

Once formed, 4-Oxoglutaramate is further metabolized to yield common metabolic products. The primary route of its degradation is through hydrolysis. This reaction involves the cleavage of the amide group, resulting in the formation of 2-oxoglutarate (also known as alpha-ketoglutarate) and ammonia (NH3). genome.jpexpasy.orgkegg.jp

While this hydrolysis can occur non-enzymatically, there is also evidence for an enzymatic catalysis of this step. modelseed.org An enzyme classified as 2-oxoglutaramate (B1222696) amidase (EC 3.5.1.111), also referred to as ω-amidase, has been identified that specifically catalyzes the conversion of 2-oxoglutaramate and water to 2-oxoglutarate and ammonia. wikipedia.org This enzyme has been noted for its role in the nicotine (B1678760) degradation pathway in certain Gram-positive bacteria. wikipedia.org The product, 2-oxoglutarate, is a key intermediate in the citric acid cycle, a central pathway of energy metabolism. wikipedia.org

Conversion to 2-Oxoglutarate

The primary catabolic fate of 4-oxoglutaramate is its conversion to 2-oxoglutarate (α-ketoglutarate). This transformation is a hydrolysis reaction that removes the amide group. Research has demonstrated that this conversion is catalyzed by enzymes present in rat liver cytosol. nih.gov Specifically, this deamidation is attributed to the activity of ω-amidase. nih.gov The enzyme acts on the terminal amide group of 4-oxoglutaramate, releasing the carboxyl group and forming 2-oxoglutarate. nih.gov This reaction is crucial as it channels the carbon skeleton of glutamine into central metabolic pathways. nih.gov

Production of Ammonia and Other Byproducts

The enzymatic hydrolysis of 4-oxoglutaramate to 2-oxoglutarate inherently results in the production of ammonia (NH₃). nih.govuniumbioscience.com This release of ammonia is a significant step in nitrogen metabolism, as the ammonia can be subsequently utilized for the synthesis of other nitrogen-containing compounds or detoxified through the urea (B33335) cycle. wikilectures.euresearchgate.net

In the formation of 4-oxoglutaramate from glutamine and pyruvate (B1213749), L-alanine is generated as a co-product. kegg.jp Furthermore, studies in Trypanosoma brucei have shown that 4-oxoglutaramate metabolism contributes to the intracellular pool of succinate (B1194679), which is then secreted. portlandpress.com This indicates that beyond 2-oxoglutarate, other downstream metabolites of the Citric Acid Cycle can be considered byproducts of 4-oxoglutaramate's metabolic activity.

| Reaction | Substrate(s) | Enzyme | Product(s) |

| Formation | L-Glutamine, Pyruvate | Glutamine Transaminase (EC 2.6.1.15) kegg.jp | 4-Oxoglutaramate, L-Alanine |

| Degradation | 4-Oxoglutaramate, H₂O | ω-Amidase nih.gov | 2-Oxoglutarate, Ammonia |

Non-Enzymatic Hydrolysis Pathways for 4-Oxoglutaramate Degradation

Non-enzymatic reactions, driven by the inherent chemical instability of metabolites under physiological conditions, can contribute to metabolic transformations. researchgate.net However, the primary and most efficient pathway for 4-oxoglutaramate degradation is enzymatic hydrolysis. nih.gov While the chemical structure of 4-oxoglutaramate, an α-keto-amide, might be susceptible to spontaneous hydrolysis, this process is generally considered to be significantly slower than the enzyme-catalyzed reaction. nih.govresearchgate.net Current research literature predominantly focuses on the enzymatic conversion, underscoring its crucial role in ensuring the efficient flux of this metabolic intermediate. nih.gov

Interconnections with Central Carbon Metabolism

The metabolism of 4-oxoglutaramate is intrinsically linked to the central carbon metabolism, serving as a bridge from amino acid catabolism to the main energy-generating pathway of the cell.

Linkage to the Citric Acid Cycle (Krebs Cycle) through 2-Oxoglutarate

The conversion of 4-oxoglutaramate to 2-oxoglutarate represents a direct entry point into the Citric Acid Cycle (TCA cycle), also known as the Krebs cycle. genome.jpkegg.jp 2-oxoglutarate is a key intermediate in this cycle. proteopedia.org Once formed, it is acted upon by the 2-oxoglutarate dehydrogenase complex (OGDC), which catalyzes its oxidative decarboxylation to form succinyl-CoA. proteopedia.orgwikipedia.org This reaction is a critical step in the TCA cycle, generating reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) which is subsequently used in oxidative phosphorylation for ATP production. genome.jpproteopedia.org This linkage allows the carbon skeleton derived from glutamine (via 4-oxoglutaramate) to be fully oxidized to CO₂, contributing to cellular energy production. wikilectures.eukegg.jp

Metabolic Flux Dynamics in Associated Pathways

Metabolic flux analysis provides quantitative insights into the rate of metabolite flow through biochemical pathways. Studies utilizing isotope tracers have illuminated the dynamics of pathways associated with 4-oxoglutaramate. For instance, research on Trypanosoma brucei demonstrated that a significant portion of the succinate pool is derived from glutamine, likely proceeding through a 4-oxoglutaramate intermediate. portlandpress.com This finding highlights a substantial metabolic flux from glutamine catabolism into the TCA cycle via this route.

| Metabolic Flux Connection | Description | Key Metabolites |

| Entry into TCA Cycle | The product of 4-oxoglutaramate hydrolysis, 2-oxoglutarate, is a direct intermediate of the TCA cycle. kegg.jpproteopedia.org | 4-Oxoglutaramate → 2-Oxoglutarate → Succinyl-CoA |

| Anaplerotic Role | The pathway replenishes TCA cycle intermediates, supporting both energy production and biosynthetic activities. wikilectures.eu | 2-Oxoglutarate |

| Nitrogen-Carbon Link | Demonstrates the flux of both carbon and nitrogen from amino acid (glutamine) catabolism into central energy pathways. portlandpress.comembopress.org | Glutamine → 4-Oxoglutaramate → 2-Oxoglutarate + Ammonia |

Enzymatic and Non Enzymatic Reaction Mechanisms of 4 Oxoglutaramate

Molecular Mechanisms of Non-Enzymatic 4-Oxoglutaramate Formation and Degradation

The existence and concentration of 4-oxoglutaramate in biological systems are significantly influenced by non-enzymatic reactions. These spontaneous processes include both its formation from a precursor and its subsequent degradation through hydrolysis.

Detailed Chemical Reaction Pathways of Spontaneous Hydrolysis and Formation

4-Oxoglutaramate, also known as α-ketoglutaramate or 2-oxoglutaramate (B1222696), is involved in non-enzymatic reactions that dictate its lifecycle.

Non-Enzymatic Formation: The primary non-enzymatic route to 4-oxoglutaramate formation begins with its precursor, imidazolonepropionate. Imidazolonepropionate undergoes spontaneous oxidative cleavage of its imidazolone (B8795221) ring. This reaction yields 4-oxoglutaramate along with formate (B1220265) and ammonia (B1221849) researchgate.net. The process is an oxidative one, requiring aerobic conditions, rather than a simple hydrolysis researchgate.net.

Reaction: Imidazolonepropionate + O₂ → 4-Oxoglutaramate + Formate + NH₃

Non-Enzymatic Degradation: 4-Oxoglutaramate can also undergo spontaneous, non-enzymatic hydrolysis. In this reversible reaction, the compound reacts with water to yield 2-oxoglutarate (α-ketoglutarate) and ammonia modelseed.org. This pathway represents a key degradation route, converting 4-oxoglutaramate back into a central metabolite of the citric acid cycle modelseed.org.

Reaction: 4-Oxoglutaramate + H₂O ⇌ 2-Oxoglutarate + NH₃

Furthermore, at physiological pH, 4-oxoglutaramate exists in equilibrium with its cyclized lactam form, 2-hydroxy-5-oxoproline. The open-chain form, which is the substrate for reactions, constitutes only a small fraction (about 0.3%) of the total amount at neutral pH uni-frankfurt.de.

Influence of Physiochemical Conditions on Non-Enzymatic Conversions

The rates of these non-enzymatic reactions are highly dependent on the surrounding physicochemical environment.

The spontaneous oxidative formation of 4-oxoglutaramate from imidazolonepropionate is notably favored under specific conditions. Research has shown this reaction proceeds optimally in a pH range of 4.0 to 7.0 and requires aerobic conditions, highlighting the role of oxygen in the oxidative cleavage of the precursor's ring structure researchgate.net.

The stability and reactivity of 4-oxoglutaramate itself are also pH-dependent. The equilibrium between its open-chain and cyclized lactam form is influenced by pH. At a pH of 8.0 or higher, the rate of ring-opening from the lactam form increases, making the open-chain molecule more available for reactions such as enzymatic hydrolysis uniprot.org. Temperature also plays a role; as with many non-enzymatic chemical reactions, increased temperatures are expected to accelerate the rate of both formation and degradation reactions acs.orgnih.gov.

| Parameter | Influence on Non-Enzymatic Reaction | Finding |

| pH | Formation of 4-Oxoglutaramate | Optimal range is 4.0 - 7.0 for the oxidative cleavage of imidazolonepropionate. researchgate.net |

| pH | Availability of 4-Oxoglutaramate | At pH ≥ 8.0, the rate of ring-opening from the cyclic lactam form is no longer rate-limiting for reactions. uniprot.org |

| Oxygen | Formation of 4-Oxoglutaramate | Aerobic conditions are required for the spontaneous oxidation of imidazolonepropionate. researchgate.net |

| Temperature | General Reaction Rates | Increased temperature generally accelerates the rate of non-enzymatic reactions. acs.orgnih.gov |

Postulated or Identified Enzymatic Influences on 4-Oxoglutaramate Metabolism

While non-enzymatic pathways are significant, the metabolic flux of 4-oxoglutaramate is also governed by specific enzymes that either generate its precursors or directly catalyze its conversion.

Indirect Effects of Urocanate Hydratase in 4-Oxoglutaramate Precursor Formation

The enzyme urocanate hydratase (urocanase, EC 4.2.1.49) plays a critical, albeit indirect, role in the formation of 4-oxoglutaramate. Urocanase catalyzes the second step in the degradation pathway of L-histidine, converting urocanate into 4-imidazolone-5-propionate through the addition of a water molecule acs.orgasm.org.

This product, 4-imidazolone-5-propionate, is the direct precursor for the non-enzymatic, spontaneous formation of 4-oxoglutaramate researchgate.net. Therefore, the activity of urocanate hydratase directly controls the rate of synthesis of the precursor. By modulating the available pool of imidazolonepropionate, the activity level of urocanate hydratase indirectly dictates the potential rate of non-enzymatic 4-oxoglutaramate formation.

Theoretical Roles of Specific Enzymes in 4-Oxoglutaramate Turnover

The primary enzymatic pathway for the degradation of 4-oxoglutaramate involves its hydrolysis into metabolically useful products.

Identified Role of ω-Amidase: The key enzyme identified in the turnover of 4-oxoglutaramate is ω-amidase (EC 3.5.1.3), also known in humans as Nitrilase Family Member 2 (NIT2) uni-frankfurt.deuniprot.org. This hydrolase acts on the terminal amide group of various 4- and 5-carbon dicarboxylic acid monoamides uni-frankfurt.de. Specifically, ω-amidase catalyzes the hydrolysis of 4-oxoglutaramate (2-oxoglutaramate) to 2-oxoglutarate and ammonia uniprot.orgmdpi.com. This reaction is crucial as it detoxifies a potentially harmful intermediate and replenishes a key component of the citric acid cycle uniprot.org. The glutaminase (B10826351) II pathway involves the transamination of glutamine to form 4-oxoglutaramate's precursor, followed by the action of ω-amidase to complete the conversion to 2-oxoglutarate uni-frankfurt.de.

Theoretical Roles of Other Enzymes:

Glutaminases: Given that glutaminases (e.g., EC 3.5.1.2) specialize in hydrolyzing the amide bond of glutamine to produce glutamate, it is theoretically plausible that they could exhibit some activity towards the structurally similar 4-oxoglutaramate libretexts.org. Product inhibition of some glutaminases by 2-oxoglutarate, the product of 4-oxoglutaramate hydrolysis, suggests a potential interaction at the active site physiology.org.

Dehydrogenases: Another theoretical metabolic fate for 4-oxoglutaramate involves the reduction of its keto group. It has been demonstrated that lactate (B86563) dehydrogenase (LDH) can catalyze the reduction of the oxo group of 2-oxoglutaramate, leading to the formation of L-2-hydroxyglutaramate (L-2-HGM) mdpi.com. This suggests an alternative enzymatic route that could divert 4-oxoglutaramate away from direct hydrolysis.

| Enzyme | EC Number | Action on 4-Oxoglutaramate or Related Compound | Status |

| Urocanate Hydratase | 4.2.1.49 | Indirectly forms precursor (Imidazolonepropionate) from Urocanate. acs.orgasm.org | Identified |

| ω-Amidase (NIT2) | 3.5.1.3 | Directly hydrolyzes 4-Oxoglutaramate to 2-Oxoglutarate + NH₃. uniprot.orgmdpi.com | Identified |

| Lactate Dehydrogenase (LDH) | 1.1.1.27 | Can reduce the keto group of 4-Oxoglutaramate to L-2-Hydroxyglutaramate. mdpi.com | Identified |

| Glutaminase | 3.5.1.2 | May theoretically hydrolyze 4-Oxoglutaramate due to structural similarity with Glutamine. | Theoretical |

Physiological and Pathological Contexts of 4 Oxoglutaramate in Organisms

Role as a Metabolic Intermediate in Diverse Biological Systems

Metabolic intermediates are molecules that are precursors or metabolites of biologically significant molecules. wikipedia.org 4-Oxoglutaramate serves as an intermediate in the catabolism of histidine, a pathway that ultimately produces 2-oxoglutarate (also known as α-ketoglutarate), which then enters the citric acid cycle. frontiersin.org

The metabolome represents the complete set of small-molecule chemicals found within a biological sample. The presence of 4-oxoglutaramate has been identified in mammalian metabolomes, indicating its role in physiological processes. frontiersin.org For instance, it is recognized as an intermediate in the degradation of the amino acid hydroxyproline (B1673980). nih.govnih.gov The breakdown of hydroxyproline involves a series of enzymatic steps, with the final step being the cleavage of 4-hydroxy-2-oxoglutarate to produce pyruvate (B1213749) and glyoxylate, a reaction catalyzed by the enzyme 4-hydroxy-2-oxoglutarate aldolase (B8822740) (HOGA). nih.govnih.govplos.org

The quantification of metabolites like 4-oxoglutaramate is crucial for understanding metabolic pathways. Techniques such as isotope dilution assays have been developed for this purpose. One such assay utilized 5-hydroxy[4-¹³C,1-¹⁵N]pyroglutamate to quantify 2-oxoglutaramate (B1222696), a closely related compound, in human kidney cells. nih.gov

Alterations of 4-Oxoglutaramate Levels in Response to Biological Perturbations

The concentration of metabolic intermediates can change in response to various internal and external factors, providing insights into the metabolic state of an organism.

Studies have shown that the supplementation of exogenous compounds can alter the metabolic profile of an organism, including the levels of 4-oxoglutaramate. In a study involving healthy dogs, supplementation with cannabidiol (B1668261) (CBD) led to a decrease in the concentration of 4-oxoglutaramate, among other metabolites. frontiersin.org This suggests that CBD may influence amino acid metabolism. frontiersin.org

Another example involves the study of human kidney cells, where the production of 2-oxoglutaramate from glutamine was found to be pH-dependent. nih.gov Production was higher in acidic conditions (pH 6.8) and lower in alkaline conditions (pH 7.6) compared to physiological pH (7.4). nih.gov The addition of amino-oxyacetate, an inhibitor of transaminases, significantly reduced the production of 2-oxoglutaramate. nih.gov

In plant studies, the exogenous application of 2-oxoglutarate has been shown to influence the growth and metabolism of rice seedlings under certain stress conditions. frontiersin.org Similarly, studies on poplar trees have investigated the regulatory effects of exogenous α-ketoglutarate on ammonium (B1175870) assimilation. mdpi.com

The table below summarizes findings on the alteration of 4-oxoglutaramate and related compounds in response to exogenous supplementation.

| Organism/Cell Type | Exogenous Compound | Observed Effect on 4-Oxoglutaramate or Related Metabolite | Reference |

| Healthy Dogs | Cannabidiol (CBD) | Decreased concentration of 4-oxoglutaramate | frontiersin.org |

| Human Kidney Cells | Altered pH (Acidic) | Increased production of 2-oxoglutaramate | nih.gov |

| Human Kidney Cells | Altered pH (Alkaline) | Decreased production of 2-oxoglutaramate | nih.gov |

| Human Kidney Cells | Amino-oxyacetate | Diminished production of 2-oxoglutaramate | nih.gov |

Alterations in the levels of metabolic intermediates are often associated with specific physiological states or diseases. For example, mutations in the HOGA enzyme, which is involved in the metabolic pathway of 4-hydroxy-2-oxoglutarate, are linked to Primary Hyperoxaluria Type 3 (PH3). nih.govnih.gov This is a rare genetic disorder characterized by the excessive production of oxalate (B1200264), leading to kidney stones. researchgate.netnih.gov The deficiency of HOGA leads to a buildup of its substrate, which can then be converted to oxalate. nih.govnih.gov

Research on a mouse model of PH3 has been conducted to better understand the metabolism of 4-hydroxy-2-oxoglutarate and the mechanisms leading to increased oxalate synthesis. nih.gov

Changes in Metabolite Profiles Following Exogenous Compound Supplementation

Interactions with Microbial Metabolisms

Microorganisms play a crucial role in various ecosystems and can produce a wide array of metabolites.

Studies have identified connections between specific microbial taxa and the production of certain metabolites in various environments. In an investigation of schools in Malaysia, a strong association was found between the presence of certain bacteria and 4-oxoglutaramate. mdpi.com Specifically, Byssovorax cruenta and an unclassified Bacterium 1227 were strongly associated with 4-oxoglutaramate in certain locations. mdpi.com This suggests that these microorganisms may be involved in the production of this metabolite. mdpi.com

Metagenomic studies of microbial communities in environments like wastewater treatment reactors have revealed complex metabolic networks. jst.go.jp These studies identify the roles of different microbial populations in the degradation of organic compounds and the production of various intermediates. jst.go.jp While not directly mentioning 4-oxoglutaramate, they highlight the intricate metabolic interplay within microbial ecosystems.

Research Methodologies and Analytical Approaches for 4 Oxoglutaramate Investigations

Methodologies for Identification and Quantification in Biological Matrices

The detection and measurement of 4-Oxoglutaramate in complex biological samples like blood, urine, and tissues require sophisticated analytical techniques.

Untargeted metabolomics is a powerful approach used to obtain a comprehensive profile of small molecules (metabolites) within a biological sample. d-nb.info This technique has been instrumental in identifying the presence and altered levels of 4-Oxoglutaramate in various conditions. In this method, mass spectrometry (MS) is used to measure the mass-to-charge ratio of thousands of metabolites simultaneously, allowing for the discovery of unexpected changes in metabolic pathways. plos.orgnih.govmdpi.com

Studies have successfully utilized untargeted metabolomics to detect 4-Oxoglutaramate, often referred to as α-ketoglutaramate in the literature, in serum and other biological fluids. plos.orgnih.govresearchgate.net For instance, one study performing untargeted analysis of serum metabolomes in dogs identified significant variations in α-ketoglutaramate levels, suggesting its involvement in metabolic disturbances. nih.govresearchgate.net Another study investigating recurrent spontaneous abortion also identified α-ketoglutaramate as a relevant metabolite through untargeted metabolomics. plos.org

The process typically involves sample preparation to extract metabolites, followed by analysis using high-resolution mass spectrometry. researchgate.netmdpi.com The identification of 4-Oxoglutaramate is confirmed by comparing its mass spectral data, including its fragmentation pattern, against known standards and databases. nih.govbiorxiv.org

Table 1: Studies Utilizing Untargeted Metabolomics to Investigate 4-Oxoglutaramate

| Study Focus | Biological Matrix | Key Finding Related to 4-Oxoglutaramate |

| Recurrent Spontaneous Abortion | Serum | Decreased levels of alpha-Ketoglutaramate were observed in the patient group. plos.org |

| Exocrine Pancreatic Insufficiency in Dogs | Serum | Significant variation in α-ketoglutaramate levels between affected and healthy dogs. nih.govresearchgate.net |

| Endothelial Cell Metabolism under Oxidative Stress | Cultured Cells | Increased levels of α-ketoglutaramate were observed in response to hydrogen peroxide. biorxiv.org |

| Salmonella Enteritidis Biofilm | Bacterial Cells | Identified as a differential metabolite in response to essential oil treatment. mdpi.com |

To accurately quantify 4-Oxoglutaramate and separate it from other structurally similar molecules in a biological sample, mass spectrometry is often coupled with a chromatographic separation technique. Liquid chromatography-mass spectrometry (LC-MS) is the most common method employed for this purpose. dtu.dkrsc.orgresearchgate.net

In LC-MS, the sample is first passed through a liquid chromatography column, which separates the compounds based on their chemical properties. The separated compounds then enter the mass spectrometer for detection and quantification. univr.itnih.gov This two-dimensional separation provides high specificity and sensitivity, which is crucial for analyzing complex biological mixtures. univr.it

Researchers have developed specific LC-MS/MS (tandem mass spectrometry) methods for the targeted analysis of 4-Oxoglutaramate. biorxiv.org This involves programming the mass spectrometer to look for a specific mass transition unique to 4-Oxoglutaramate, further enhancing the accuracy of quantification. oup.com For example, a study validated the detection of α-ketoglutaramate by generating it in a pure form and then performing LC-MS/MS to confirm its fragmentation pattern in both negative and positive ionization modes. biorxiv.org The sample preparation for LC-MS analysis is a critical step that involves quenching metabolic activity and extracting the metabolites. dtu.dk

Mass Spectrometry-Based Untargeted Metabolomics Approaches

Experimental Models for Studying 4-Oxoglutaramate Dynamics

To understand the biological role and metabolic pathways involving 4-Oxoglutaramate, researchers rely on various experimental models.

Animal models are indispensable tools in biomedical research, allowing scientists to study disease processes and metabolic functions in a living organism. nih.govoaepublish.com In the context of 4-Oxoglutaramate research, animal models have been used to investigate its metabolic fate and its connection to certain diseases.

For example, a mouse model was used to study the metabolism of 4-hydroxy-2-oxoglutarate, a related compound, in Primary Hyperoxaluria Type 3. researchgate.net While this study did not directly measure 4-Oxoglutaramate, it investigated the enzymatic pathways that could potentially involve it. Another study used mice treated with lipopolysaccharide (LPS) to investigate inflammation and found that while plasma levels of α-ketoglutaramate were not altered, urinary levels were significantly increased. biorxiv.org This suggests a role for this metabolite in the body's response to inflammation. The use of rat models is also common in metabolic research, with kits available to measure related enzymes like oxoglutarate dehydrogenase in rat serum and plasma. assaygenie.comusf.edu

Table 2: Findings from Animal Model Studies Involving α-Ketoglutaramate

| Animal Model | Condition Studied | Key Finding Related to α-Ketoglutaramate |

| Mouse | Lipopolysaccharide (LPS)-induced inflammation | Urinary levels of α-ketoglutaramate significantly increased, while plasma levels remained unchanged. biorxiv.org |

| Mouse | Hoga1 knock-out (Model for Primary Hyperoxaluria Type 3) | Investigated the metabolism of related α-keto acids, providing context for potential 4-Oxoglutaramate pathways. researchgate.net |

In vitro systems, which involve studying biological processes in a controlled environment outside of a living organism (e.g., in a test tube or culture dish), are crucial for dissecting specific biochemical pathways. pnas.orgresearchgate.net

Researchers use in vitro systems to identify the enzymes that produce and break down 4-Oxoglutaramate and to understand how these processes are regulated. uni-frankfurt.de For instance, studies have used cultured human endothelial cells to show that under conditions of oxidative stress, the levels of α-ketoglutaramate increase. biorxiv.org This was linked to the inhibition of the enzyme ω-amidase (also known as NIT2), which converts α-ketoglutaramate to α-ketoglutarate. biorxiv.orguni-frankfurt.de

By knocking out the genes for specific enzymes like NIT2 in these cell culture systems, scientists can confirm their role in the metabolism of 4-Oxoglutaramate. biorxiv.org In vitro enzyme assays are also performed using purified enzymes to directly measure their activity with 4-Oxoglutaramate as a substrate, helping to elucidate the kinetics and mechanisms of the biochemical reactions involved. dovepress.comfrontiersin.org These studies have been fundamental in establishing the "glutaminase II" pathway, where glutamine is converted to α-ketoglutaramate by transaminase enzymes. uni-frankfurt.de

Future Research Directions and Unresolved Questions Regarding 4 Oxoglutaramate

Further Elucidation of Enzymatic Catalysis in 4-Oxoglutaramate Pathways

A primary area for future investigation lies in the detailed characterization of the enzymes that metabolize 4-oxoglutaramate. While the glutaminase (B10826351) II pathway is known to produce 2-oxoglutaramate (B1222696) (a related compound), the precise enzymatic players and their catalytic mechanisms in various organisms require deeper exploration. nih.gov For instance, the 4-hydroxy-2-oxoglutarate (HOG) aldolase (B8822740), which cleaves HOG into pyruvate (B1213749) and glyoxylate, presents a compelling case for further study. plos.org Although it is a type I aldolase, it utilizes novel residue interactions for substrate binding. plos.org Future research could focus on identifying and characterizing other aldolases or enzymes that may act on 4-oxoglutaramate or its structural analogs.

Moreover, the promiscuity of some enzymes, such as MenD, which can act on derivatives of 2-oxoglutarate, suggests that other enzymes with broad substrate specificity might also metabolize 4-oxoglutaramate. researchgate.net Investigating the structural and mechanistic basis of this promiscuity could uncover novel catalytic activities and pathways involving 4-oxoglutaramate. The concept of "semi-enzymatic" pathways, where primitive metabolic processes may have operated with less specialized enzymes, also opens up the possibility that non-canonical or less efficient enzymatic reactions involving 4-oxoglutaramate exist and are yet to be discovered. mdpi.com

Comprehensive Characterization of Regulatory Mechanisms Governing 4-Oxoglutaramate Levels

Future studies should aim to identify the specific transcriptional, translational, and post-translational modifications that govern the expression and activity of these enzymes. For instance, in the context of nitrogen metabolism, the metabolite 2-oxoglutarate acts as a key signaling molecule that regulates the activity of glutamine synthetase. elifesciences.orgnih.gov Investigating whether 4-oxoglutaramate or its metabolites have similar signaling roles would be a significant step forward. Furthermore, exploring the interplay between different metabolic pathways, such as the tricarboxylic acid (TCA) cycle and amino acid metabolism, will be essential for a holistic understanding of how 4-oxoglutaramate levels are maintained. mdpi.comoup.com

Advanced Kinetic and Mechanistic Studies of 4-Oxoglutaramate Transformations

Detailed kinetic and mechanistic studies are fundamental to understanding the chemical transformations of 4-oxoglutaramate. While the general mechanisms of related enzymes like 2-oxoglutarate-dependent oxygenases are well-understood to proceed through an Fe(IV)=O intermediate, the specific nuances for enzymes acting on 4-oxoglutaramate remain to be fully elucidated. rsc.orgnih.govresearchgate.net

Future research should employ advanced techniques such as stopped-flow kinetics, isotope labeling studies, and computational modeling to dissect the reaction pathways. nih.gov These studies can help to identify reaction intermediates, determine rate-limiting steps, and understand the precise chemical environment of the enzyme active site. For example, detailed kinetic analyses of site-directed mutants of human 4-hydroxy-2-oxoglutarate aldolase have been instrumental in identifying key catalytic residues. plos.org Similar approaches applied to enzymes that directly utilize 4-oxoglutaramate will provide invaluable insights. Furthermore, investigating the inhibition of these enzymes by substrate and product analogs can reveal important aspects of their catalytic mechanism and regulation. nih.gov

Table of Key Enzymes and Their Investigated Kinetic Properties

| Enzyme | Substrate(s) | Key Kinetic Findings | Citations |

| 4-hydroxy-2-oxoglutarate aldolase (HOGA) | 4-hydroxy-2-oxoglutarate | Tyr168 and Lys196 are essential for catalysis. | plos.org |

| Oxoglutarate Dehydrogenase Complex (OGDC) | α-ketoglutarate, NAD+, CoA | Inhibited by products (succinyl-CoA, NADH) and high energy charge; activated by ADP and Ca2+. | wikipedia.org |

| HMG/CHA aldolase | 4-hydroxy-4-methyl-2-oxoglutarate (HMG), 4-carboxy-4-hydroxy-2-oxoadipate (CHA) | Activated by inorganic phosphate (B84403) (Pi), which increases the turnover rate >10-fold. | plos.org |

Deeper Investigation into the Physiological and Pathological Significance of 4-Oxoglutaramate Fluctuations

Future studies could explore the role of 4-oxoglutaramate in various physiological contexts, such as cellular signaling, redox balance, and energy metabolism. ontosight.aimdpi.commdpi.comresearchgate.net Investigating its levels in different tissues and under various physiological and pathological conditions could provide clues to its function. nih.gov For example, studies on renal ammoniagenesis have shown that the production of 2-oxoglutaramate is pH-dependent, suggesting a role in acid-base homeostasis. nih.gov Similar investigations into 4-oxoglutaramate could reveal its involvement in maintaining physiological balance.

Development of Targeted Analytical Assays for Specific 4-Oxoglutaramate Research Questions

To address the aforementioned research questions, the development of sensitive and specific analytical assays for 4-oxoglutaramate is paramount. Currently, robust and widely available methods for the precise quantification of 4-oxoglutaramate in biological samples are limited. ebi.ac.uk Future efforts should focus on creating and validating new analytical techniques.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a promising platform for developing such assays due to its high sensitivity and specificity. researchgate.net The development of "fit-for-purpose" assays, where the level of validation is correlated with the assay's intended use, will be crucial for advancing research in this area. bioagilytix.com Furthermore, the creation of enzymatic assays, potentially leveraging the enzymes involved in its metabolism, could provide alternative and complementary methods for its detection. caymanchem.comnih.gov These targeted analytical tools will be indispensable for accurately measuring fluctuations in 4-oxoglutaramate levels in response to various stimuli and in different biological models, thereby enabling a more comprehensive understanding of its metabolic role. insights.bio

Q & A

Q. What validation protocols are essential when replicating in vitro findings of 4-Oxoglutaramate-enzyme interactions in mammalian cell lines?

- Methodology : Standardize cell culture conditions (e.g., passage number, media composition) and use orthogonal assays (e.g., thermal shift assays, microscale thermophoresis) to confirm binding affinities .

- Data Interpretation : Report effect sizes with 95% confidence intervals to facilitate meta-analyses .

Tables for Methodological Reference

Table 1 : Comparison of Analytical Methods for 4-Oxoglutaramate Quantification

| Method | Sensitivity (nM) | Throughput | Cost per Sample | Key Limitations |

|---|---|---|---|---|

| LC-MS/MS | 0.1–1.0 | High | $$$ |

| Matrix effects |

| ¹³C-NMR | 10–50 | Low |

| Low resolution | | ELISA | 5–10 | Medium | $$ | Cross-reactivity risks | **Table 2**: Common Confounders in 4-Oxoglutaramate Studies | Confounder | Mitigation Strategy | Relevant Study Design | |--------------------------|----------------------------------------------|------------------------| | Diurnal variation | Standardize sampling times | Longitudinal studies | | Dietary glutamine intake | Controlled diets pre-trial | Human cohorts | | Cell confluency | Synchronize cultures prior to experiments | In vitro assays | --- ### References to Evidence - Experimental design and reproducibility: <span data-key="60" class="reference-num" data-pages="undefined">5</span><span data-key="61" class="reference-num" data-pages="undefined">14</span> - Data contradiction analysis: <span data-key="62" class="reference-num" data-pages="undefined">12</span><span data-key="63" class="reference-num" data-pages="undefined">19</span> - Statistical methodologies: <span data-key="64" class="reference-num" data-pages="undefined">7</span><span data-key="65" class="reference-num" data-pages="undefined">15</span> - Ethical considerations: <span data-key="66" class="reference-num" data-pages="undefined">6</span><span data-key="67" class="reference-num" data-pages="undefined">18</span> - Cross-disciplinary integration: <span data-key="68" class="reference-num" data-pages="undefined">10</span><span data-key="69" class="reference-num" data-pages="undefined">12</span> This structured FAQ set aligns with academic rigor, distinguishes basic/advanced inquiries, and avoids commercial focus, adhering to the guidelines in <span data-key="70" class="reference-num" data-pages="undefined">2</span><span data-key="71" class="reference-num" data-pages="undefined">6</span>, and 16.Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.